molecular formula C10H12Cl2N2 B1466622 1-[(2,4-Dichlorophenyl)methyl]azetidin-3-amine CAS No. 1482565-68-3

1-[(2,4-Dichlorophenyl)methyl]azetidin-3-amine

Cat. No. B1466622
CAS RN: 1482565-68-3
M. Wt: 231.12 g/mol
InChI Key: JEMWSYHSVUWWJI-UHFFFAOYSA-N
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Description

The compound “1-[(2,4-Dichlorophenyl)methyl]azetidin-3-amine” is a complex organic molecule. It likely contains an azetidine ring, which is a four-membered heterocyclic ring with three carbon atoms and one nitrogen atom .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized through methods such as reductive amination . This involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, as is done for similar compounds . This allows for the determination of the positions of atoms within the molecule and the lengths and angles of the chemical bonds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be determined using a variety of analytical techniques. These could include spectroscopic methods such as FT-IR, UV-visible, and NMR spectroscopy, as well as mass spectrometry .

Scientific Research Applications

Synthesis Techniques

1-[(2,4-Dichlorophenyl)methyl]azetidin-3-amine is part of the azetidine and azetidinone chemical family, whose synthesis techniques and applications have been explored extensively. The compounds in this category are typically synthesized using microwave-assisted reactions, offering rapid and efficient production. For instance, azetidinones and thiazolidinones have been synthesized from Schiff base derivatives through reactions facilitated by microwave and conventional methods. These compounds have shown pharmacological activity, particularly in their antibacterial and antifungal properties against various pathogens like Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Salmonella typhi, and Candida albicans (Mistry & Desai, 2006).

Reactivity and Utility

Azetidines and azetidin-2-ones, which include compounds like 1-[(2,4-Dichlorophenyl)methyl]azetidin-3-amine, are known for their thermal stability and ease of handling. They are versatile in their reactivity with electrophiles and nucleophiles, opening pathways to a range of valuable products like amides, alkenes, and amines. Notably, their transformations can lead to the synthesis of cyclic products such as piperidines, pyrrolidines, and pyrroles. Moreover, they serve as precursors for a myriad of heterocyclic compounds, exhibiting significant potential in asymmetric synthesis and applications in medicinal chemistry, particularly as antibacterials, enzyme inhibitors, anticancer agents, and hypoglycemic agents (Singh et al., 2008).

Pharmacological Evaluation

Derivatives of azetidin-2-one, similar to 1-[(2,4-Dichlorophenyl)methyl]azetidin-3-amine, have undergone synthesis and pharmacological evaluation. For example, novel derivatives have been synthesized and tested for their anti-inflammatory effects, with many showing potent and significant results (Sharma et al., 2013).

Biological Activities and Potential Applications

Compounds in the azetidine and azetidinone family have been associated with a wide range of biological activities, making them significant in scientific research. They have been reported to possess antibacterial, antifungal, anticancer, antitubercular, anti-HIV, analgesic, anti-inflammatory, and ulcerogenic activities. The synthesis of Azetidine-2-one derivatives, for instance, has led to compounds that show mild antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli (Ramachandran et al., 2022).

properties

IUPAC Name

1-[(2,4-dichlorophenyl)methyl]azetidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12Cl2N2/c11-8-2-1-7(10(12)3-8)4-14-5-9(13)6-14/h1-3,9H,4-6,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEMWSYHSVUWWJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC2=C(C=C(C=C2)Cl)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(2,4-Dichlorophenyl)methyl]azetidin-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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